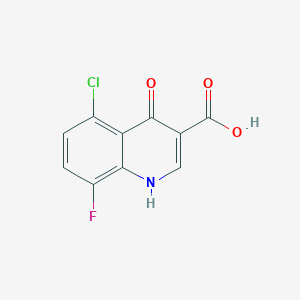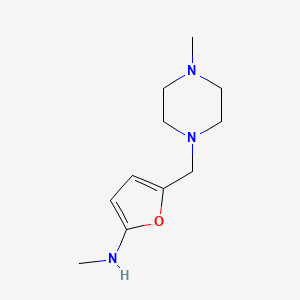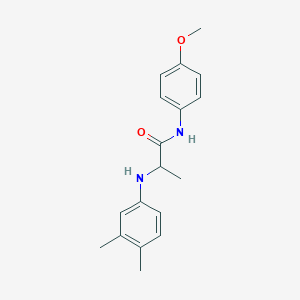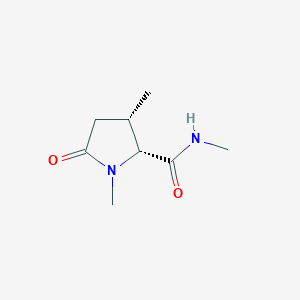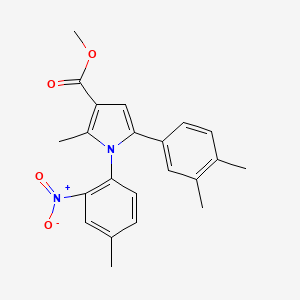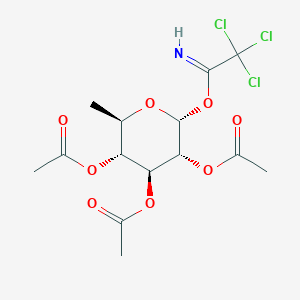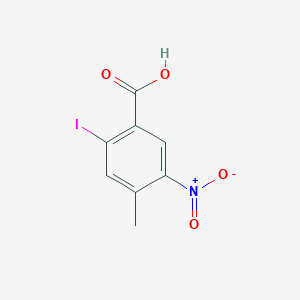
1-(5-Chloro-8-hydroxymethyl-isoquinolin-3-yl)-3-ethyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chloro-substituted isoquinoline ring and an ethylurea moiety
Preparation Methods
The synthesis of 1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Chlorination: The isoquinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Hydroxymethylation: The chlorinated isoquinoline undergoes hydroxymethylation using formaldehyde and a base to introduce the hydroxymethyl group.
Urea Formation: Finally, the hydroxymethylated isoquinoline is reacted with ethyl isocyanate to form the ethylurea moiety, resulting in the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound has potential as a biochemical probe for studying enzyme activity and protein interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea can be compared with other similar compounds, such as:
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-methylurea: This compound differs by having a methyl group instead of an ethyl group in the urea moiety, which may affect its reactivity and biological activity.
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-phenylurea: The presence of a phenyl group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-propylurea: The longer propyl chain may influence the compound’s pharmacokinetics and distribution in biological systems.
The uniqueness of 1-(5-chloro-8-(hydroxymethyl)isoquinolin-3-yl)-3-ethylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14ClN3O2 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
1-[5-chloro-8-(hydroxymethyl)isoquinolin-3-yl]-3-ethylurea |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-15-13(19)17-12-5-9-10(6-16-12)8(7-18)3-4-11(9)14/h3-6,18H,2,7H2,1H3,(H2,15,16,17,19) |
InChI Key |
UXQXJYCFXXJMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


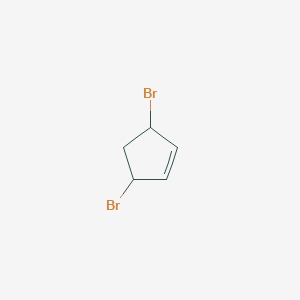
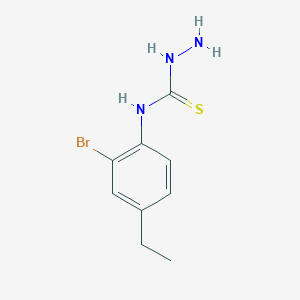
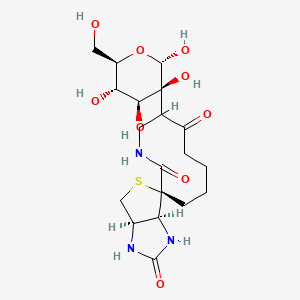
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
